![molecular formula C6H8O2 B2813146 5-Oxaspiro[2.4]heptan-6-one CAS No. 33867-36-6](/img/structure/B2813146.png)

5-Oxaspiro[2.4]heptan-6-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

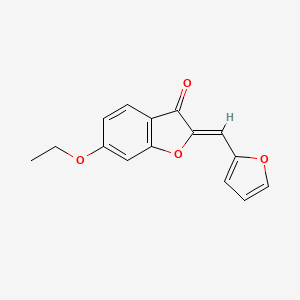

5-Oxaspiro[2.4]heptan-6-one is a chemical compound with the molecular formula C6H8O2 and a molecular weight of 112.13 . It is an intermediate product for producing leukotriene antagonists .

Synthesis Analysis

The synthesis of 5-Oxaspiro[2.4]heptan-6-one starts from itaconic acid ester and ends with the reduction of the cyclic anhydride, 5-oxaspiro[2.4]heptane-4,6-dione . Another method involves the conversion of [3-(hydroxymethyl)oxetan-3-yl]acetonitrile with hydrogen bromide to 4,4-bis(bromomethyl)dihydro-2-furanone, which is then cyclized with zinc .Molecular Structure Analysis

The molecular structure of 5-Oxaspiro[2.4]heptan-6-one consists of a spirocyclic system with an oxygen atom in position 2 .Chemical Reactions Analysis

5-Oxaspiro[2.4]heptan-6-one can be obtained from [3-(hydroxymethyl)oxetan-3-yl]acetonitrile by reaction with hydrogen bromide and then cyclizing the intermediate product 4,4-bis(bromomethyl)dihydro-2-furanone with zinc .Wissenschaftliche Forschungsanwendungen

1. Intermediate Product in the Production of Leukotriene Antagonists 5-Oxaspiro[2.4]heptan-6-one is an intermediate product for the production of leukotriene antagonists . Leukotriene antagonists are a type of medication used to treat asthma and allergies. They work by blocking the action of leukotrienes, substances in the body that cause inflammation and other symptoms in these conditions .

Synthesis from Itaconic Acid Ester

A known synthesis of 5-Oxaspiro[2.4]heptan-6-one starts from itaconic acid ester and ends with the reduction of the cyclic anhydride 5-oxaspiro[2.4]heptane-4,6-dione to the compound of formula (I) . This process, however, yields a mixture of the desired product with the isomeric 5-oxaspiro[2.4]heptan-4-one .

Production Process

The production process of 5-Oxaspiro[2.4]heptan-6-one involves converting [3-(hydroxymethyl)oxetan-3-yl]acetonitrile of the formula . The cyclization of the bis(bromomethyl) compound (III) to form 5-oxaspiro[2.4]heptan-6-one (I) with zinc according to an intramolecular Wurtz synthesis can take place in a similar manner .

Chemical & Material Sciences

5-Oxaspiro[2.4]heptan-6-one is also relevant in the field of chemical and material sciences . It’s used in the manufacture and supply of aromatic, heterocyclic and aliphatic compounds .

Organic Chemistry

In the realm of organic chemistry, 5-Oxaspiro[2.4]heptan-6-one is a heterocyclic compound containing a five-membered ring with one oxygen atom as the only ring hetero atom .

Safety and Hazards

Eigenschaften

IUPAC Name |

5-oxaspiro[2.4]heptan-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c7-5-3-6(1-2-6)4-8-5/h1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDDTXNQOEDQFSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CC(=O)OC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Oxaspiro[2.4]heptan-6-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Ethyl-N-[2-[(4-hydroxycyclohexyl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2813066.png)

![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N,N-dipropylacetamide](/img/structure/B2813072.png)

![2-Chloro-1-[2-propan-2-yl-4-(2,2,2-trifluoroethyl)piperazin-1-yl]propan-1-one](/img/structure/B2813073.png)

![N-([2,4'-bipyridin]-4-ylmethyl)cyclohex-3-enecarboxamide](/img/structure/B2813081.png)

![Ethyl 4-[4-[(2-benzoyl-4-bromophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2813082.png)